molecular formula C10H6FNOS2 B2998733 (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 350-22-1

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2998733
CAS RN: 350-22-1
M. Wt: 239.28
InChI Key: PPZBKJKFBVRKKK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also referred to as FBT, is an organic compound with a thiazole ring and a fluorobenzylidene group attached to it. It is a versatile molecule with many potential applications in scientific research. FBT has been studied extensively in the fields of chemistry, biochemistry, and physiology, and has been found to have a wide range of effects on various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves the condensation of 2-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one in the presence of a base to form the desired product.

Starting Materials
2-fluorobenzaldehyde, 2-mercapto-1,3-thiazol-4(5H)-one, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-fluorobenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by spectroscopic methods (e.g. NMR, IR, MS) to confirm its identity.

Scientific Research Applications

FBT is widely used in scientific research due to its versatile nature. It has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes. It has also been used to study the effects of drugs on physiological processes, such as the regulation of gene expression and cell proliferation. Additionally, FBT has been used to study the structure and function of proteins and other macromolecules.

Mechanism Of Action

The exact mechanism of action of FBT is not fully understood. However, it is thought to act as an inhibitor of certain enzymes and proteins. It has been shown to bind to the active sites of these enzymes and proteins, thus preventing them from performing their normal functions. Additionally, it has been shown to interact with certain transcription factors and other regulatory proteins, thus affecting gene expression and other biochemical processes.

Biochemical And Physiological Effects

FBT has been shown to have a wide range of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes and proteins, affect gene expression and cell proliferation, and modulate the activity of certain hormones and neurotransmitters. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The use of FBT in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. Furthermore, it is a relatively non-toxic compound, making it safe to handle. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects are relatively short-lived, making it difficult to use in long-term experiments.

Future Directions

FBT has many potential future directions for scientific research. For example, it could be used to study the effects of drugs on various biochemical and physiological processes. Additionally, it could be used to study the structure and function of proteins and other macromolecules. Furthermore, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZBKJKFBVRKKK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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